N-(3-(benzofuran-2-yl)propyl)cinnamamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)cinnamamide is an organic compound with the molecular formula C20H19NO2. It features a benzofuran moiety linked to a cinnamamide group via a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with various cellular targets to exert their biological effects .
Biochemical Pathways
Benzofuran compounds are known to interact with multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It has been suggested that some cinnamamides show acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
The synthesis of similar compounds has been successfully carried out under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)cinnamamide typically involves the following steps:
Formation of Benzofuran-2-ylpropylamine: This intermediate can be synthesized by reacting benzofuran with propylamine under suitable conditions.
Amidation Reaction: The benzofuran-2-ylpropylamine is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes:
Selection of Solvents: Choosing solvents that maximize yield and minimize environmental impact.
Reaction Conditions: Optimizing temperature, pressure, and reaction time to ensure high efficiency and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions.
Reduction: The cinnamamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Products may include benzofuran-2-carboxylic acid derivatives.
Reduction: Products may include N-(3-(benzofuran-2-yl)propyl)amine.
Substitution: Products may include halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone, angelicin, and bergapten.
Cinnamamide Derivatives: Compounds like cinnamic acid and its esters.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)cinnamamide is unique due to its combined structural features of benzofuran and cinnamamide, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(13-12-16-7-2-1-3-8-16)21-14-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11-13,15H,6,10,14H2,(H,21,22)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEBVTLGFJFMJZ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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